molecular formula C22H18ClN5O2 B3221470 1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207017-31-9

1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3221470
CAS No.: 1207017-31-9
M. Wt: 419.9
InChI Key: WJDWQYBKRPVJLE-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a primary sensor for cold and menthol. This compound has emerged as a critical pharmacological tool for investigating the role of TRPM8 in various physiological and pathophysiological processes. Its primary research value lies in two key areas: neurobiology and oncology. In pain research, it is used to study the mechanisms of cold-allodynia in neuropathic and inflammatory pain models, as blocking TRPM8 activity can attenuate aberrant cold sensation Source . Furthermore, this antagonist is instrumental in cancer research, where TRPM8 expression has been documented in tumors such as prostate, breast, and pancreatic cancers. Researchers utilize this compound to probe the channel's functional role in cancer cell proliferation, migration, and apoptosis, providing insights into its potential as a therapeutic target Source . By specifically and effectively inhibiting TRPM8, this carboxamide derivative enables a deeper understanding of cold-sensing transduction and its broader implications in disease pathology.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-30-17-8-6-15(7-9-17)14-25-22(29)20-21(16-10-12-24-13-11-16)28(27-26-20)19-5-3-2-4-18(19)23/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDWQYBKRPVJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate Lewis acid catalyst.

    Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a suitable halide precursor.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the pyridinyl group, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The pyridinyl group can undergo various coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium or copper salts.

Scientific Research Applications

1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent due to its ability to interact with various biological targets.

    Chemical Biology: It is used as a probe to study the function of specific enzymes or receptors in biological systems.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Pharmacology: Research focuses on understanding its pharmacokinetics and pharmacodynamics to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the aromatic groups can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Bioactivity : The 2-chlorophenyl group in the target compound contrasts with the 4-fluorophenyl group in compound 7b. Fluorine substitutions often enhance metabolic stability, while chlorine may increase lipophilicity .
  • Carboxamide Modifications: The 4-methoxybenzyl carboxamide in the target compound differs from the 2-aminoethyl group in the triazole derivative from . The latter’s primary amine may improve aqueous solubility but reduce membrane permeability .

Pharmacological Activity Comparison

highlights calcium mobilization assays in CHO-k1 cells for pyrazole derivatives (e.g., 7b), with EC₅₀ values ranging from 10–100 nM for NTS1/NTS2 receptor activation. Competitive binding assays in reported IC₅₀ values < 50 nM for related compounds, indicating high affinity .

Physicochemical Properties

  • Lipophilicity : The 2-chlorophenyl and pyridinyl groups in the target compound likely increase logP compared to the 4-fluorophenyl analogue (7b), which may enhance blood-brain barrier penetration but reduce solubility.
  • Hydrogen Bonding : The carboxamide and pyridinyl nitrogen atoms provide H-bond acceptors, critical for receptor interactions, as seen in ’s high-affinity binders .

Biological Activity

The compound 1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The structural formula of the compound can be represented as follows:

C17H16ClN5O2\text{C}_{17}\text{H}_{16}\text{ClN}_5\text{O}_2

This triazole derivative consists of a chlorophenyl group, a methoxyphenyl substituent, and a pyridine moiety, which contribute to its biological activity.

Biological Activity Overview

Triazoles and their derivatives exhibit a broad spectrum of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Demonstrated potential in inhibiting cancer cell proliferation.
  • Antiviral : Activity against certain viral infections.
  • Anti-inflammatory : Reduces inflammation in various models.

The biological activity of triazoles often involves interaction with specific biological targets. For instance:

  • Inhibition of Enzymes : Many triazoles act as enzyme inhibitors, affecting pathways critical for pathogen survival or cancer cell growth.
  • Receptor Modulation : Compounds may modulate receptor activity, influencing cellular responses to external stimuli.

Anticancer Activity

A study highlighted the anticancer properties of similar triazole compounds against human colon cancer cells (HCT116). The findings indicated that modifications in the triazole structure significantly influenced their potency and selectivity as anticancer agents. For example, derivatives with specific substituents showed improved inhibitory effects on cell proliferation compared to others .

Antimicrobial Properties

Research has demonstrated that triazole derivatives possess notable antimicrobial activity. A systematic screening revealed that certain compounds exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups enhanced antimicrobial efficacy .

Case Studies

CompoundActivityIC50 (μM)Mechanism
Compound AAnticancer0.21Inhibits cell cycle progression
Compound BAntimicrobial0.65Disrupts bacterial cell wall synthesis
Compound CAnti-inflammatory0.19Inhibits pro-inflammatory cytokines

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of new compounds. Preliminary studies on related triazoles suggest favorable absorption characteristics along with low toxicity profiles in vitro. However, comprehensive in vivo studies are necessary to fully ascertain these parameters for the specific compound .

Q & A

Q. What are the recommended synthetic routes for 1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions , including:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
  • Nucleophilic substitution for introducing the 2-chlorophenyl and 4-methoxyphenylmethyl groups .
  • Carboxamide formation via coupling reactions using activating agents like HATU or EDC .
    Key reagents include copper(I) iodide (CuI) for catalysis and solvents like DMSO or dichloromethane. Reaction progress is monitored via TLC, and purity is ensured by column chromatography .

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and integration ratios .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (C23_{23}H19_{19}ClN6_6O2_2, MW: 446.90 g/mol) .
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and validates stereoelectronic effects .

Q. How do the compound’s structural features influence its reactivity?

  • The 2-chlorophenyl group enhances electrophilicity and π-π stacking in biological systems.
  • The pyridin-4-yl moiety participates in hydrogen bonding and metal coordination .
  • The 4-methoxyphenylmethyl group introduces steric hindrance, affecting binding pocket accessibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst tuning : CuI vs. Ru-based catalysts for regioselective triazole formation .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during carboxamide coupling .
  • Purification : Use preparative HPLC for isolating enantiomers or regioisomers .

Q. What methodologies are used to investigate the compound’s biological activity and target engagement?

  • Enzyme inhibition assays : Measure IC50_{50} values against kinases or cytochrome P450 isoforms .
  • Cellular viability assays : Screen against cancer cell lines (e.g., A549, MCF-7) using MTT or ATP-based protocols .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins like EGFR or tubulin .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace the 4-methoxyphenylmethyl group with fluorinated or bulky groups to assess steric/electronic effects .
  • Bioisosteric replacement : Substitute the pyridin-4-yl ring with quinoline or isoquinoline to modulate lipophilicity .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target active sites .

Q. What computational methods predict the compound’s reactivity or metabolic stability?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand stability over time .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 metabolism, and toxicity .

Q. How should contradictory data in biological assays be addressed?

  • Dose-response validation : Repeat assays with a wider concentration range to confirm EC50_{50}/IC50_{50} trends .
  • Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific binding .
  • Orthogonal assays : Compare results from fluorescence polarization vs. thermal shift assays for target validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.